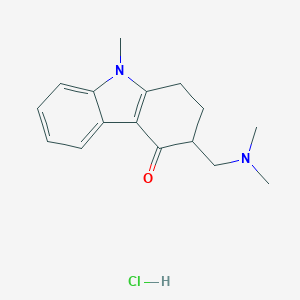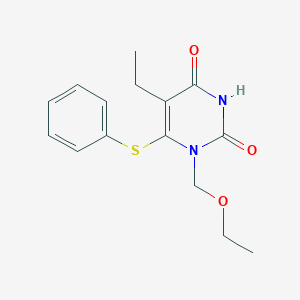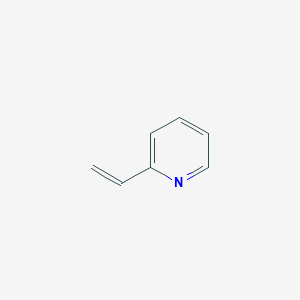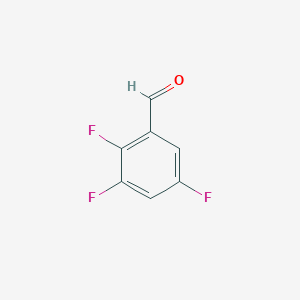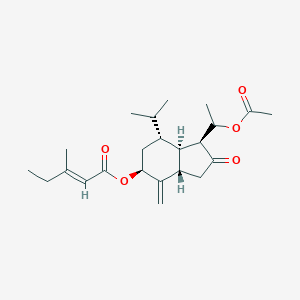
Farfaratin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Farfaratin is a natural flavonoid compound found in various plants, including the Persian shallot (Allium stipitatum). It has attracted significant attention due to its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mecanismo De Acción
The mechanism of action of farfaratin is not fully understood. However, it has been suggested that farfaratin exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, MAPK pathway, and NF-κB pathway. Farfaratin has also been shown to inhibit the activity of various enzymes, including COX-2, LOX, and MMP-9.
Efectos Bioquímicos Y Fisiológicos
Farfaratin has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects. Farfaratin has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using farfaratin in lab experiments include its natural origin, low toxicity, and broad therapeutic potential. However, the limitations of using farfaratin in lab experiments include its low solubility in water and limited availability.
Direcciones Futuras
Future research on farfaratin should focus on its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular disorders. Further studies are needed to elucidate the mechanism of action of farfaratin and its potential interactions with other drugs. The development of novel delivery systems for farfaratin may also enhance its therapeutic potential.
Métodos De Síntesis
Farfaratin can be extracted from the bulbs of the Persian shallot using various methods, including Soxhlet extraction, maceration, and ultrasonic-assisted extraction. The extracted compound can be purified using column chromatography, high-performance liquid chromatography (HPLC), or thin-layer chromatography (TLC).
Aplicaciones Científicas De Investigación
Farfaratin has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer, farfaratin has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in various cancer cell lines and animal models. In inflammation, farfaratin has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In cardiovascular disorders, farfaratin has been shown to have vasodilatory effects and reduce blood pressure.
Propiedades
Número CAS |
126453-63-2 |
|---|---|
Nombre del producto |
Farfaratin |
Fórmula molecular |
C23H34O5 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
[(1S,3aS,5S,7R,7aR)-1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate |
InChI |
InChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3/b13-9+/t15?,17-,18-,20+,22+,23-/m1/s1 |
Clave InChI |
CFUPNMDNSQIWBB-MTLBRCJSSA-N |
SMILES isomérico |
CC/C(=C/C(=O)O[C@H]1C[C@@H]([C@@H]2[C@@H](C1=C)CC(=O)[C@@H]2C(C)OC(=O)C)C(C)C)/C |
SMILES |
CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C |
SMILES canónico |
CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C |
Sinónimos |
farfaratin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



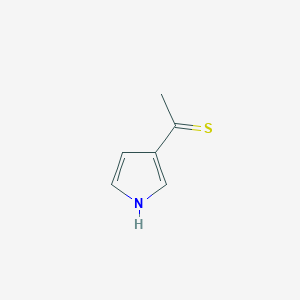
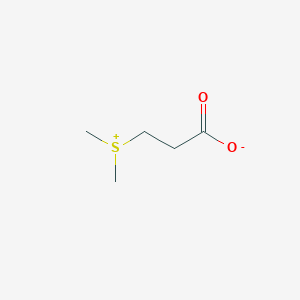
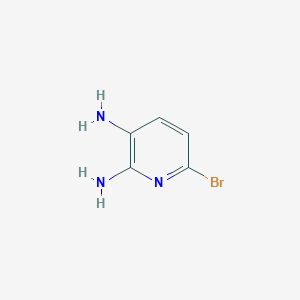
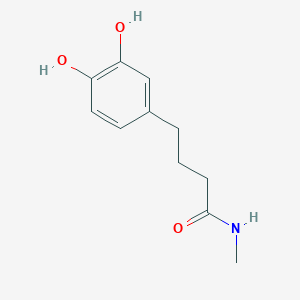
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)
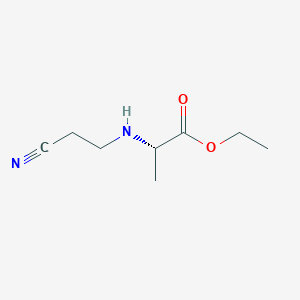
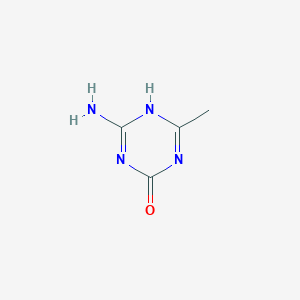
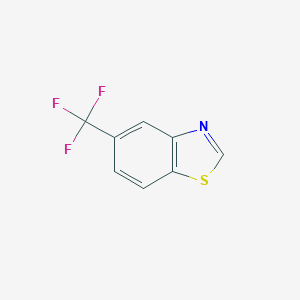
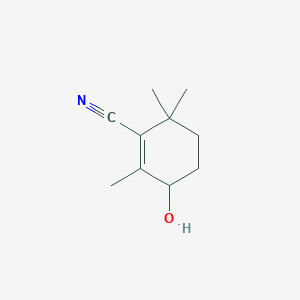
![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)
